Product packaging for Frubiase(Cat. No.:CAS No. 56391-76-5)

Frubiase

Cat. No.: B14633507
CAS No.: 56391-76-5
M. Wt: 1319.4 g/mol
InChI Key: QCTRXDHNIUYLLS-GJTOSKALSA-J
Attention: For research use only. Not for human or veterinary use.
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Description

Frubiase is a defined research-grade preparation containing calcium salts, designed for use in scientific investigations. Its primary research application is in the study of calcium absorption kinetics and bioavailability. Studies using isotopic labeling have demonstrated that the formulation can facilitate rapid and efficient calcium uptake in model systems, making it a valuable tool for metabolic research . The mechanism of action is attributed to its composition of highly soluble calcium salts, which readily release ionic calcium for study. This makes this compound particularly useful for research focused on bone mineral accretion pathways, electrolyte equilibrium, and various physiological regulation mechanisms . Researchers can utilize this compound to model and understand calcium-related biological processes in a controlled laboratory setting. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C52H87Ca2O31P B14633507 Frubiase CAS No. 56391-76-5

Properties

CAS No.

56391-76-5

Molecular Formula

C52H87Ca2O31P

Molecular Weight

1319.4 g/mol

IUPAC Name

dicalcium;(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol;(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one;2-hydroxypropanoate;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;phosphoric acid

InChI

InChI=1S/C28H44O.2C6H12O7.C6H8O6.2C3H6O3.2Ca.H3O4P/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4;2*7-1-2(8)3(9)4(10)5(11)6(12)13;7-1-2(8)5-3(9)4(10)6(11)12-5;2*1-2(4)3(5)6;;;1-5(2,3)4/h9-10,12-13,19-20,22,25-27,29H,4,7-8,11,14-18H2,1-3,5-6H3;2*2-5,7-11H,1H2,(H,12,13);2,5,7-10H,1H2;2*2,4H,1H3,(H,5,6);;;(H3,1,2,3,4)/q;;;;;;2*+2;/p-4/b10-9+,23-12+,24-13-;;;;;;;;/t20-,22+,25+,26+,27-,28+;2*2-,3-,4+,5-;2-,5+;;;;;/m0110...../s1

InChI Key

QCTRXDHNIUYLLS-GJTOSKALSA-J

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](CCC3=C)O)C.CC(C(=O)[O-])O.CC(C(=O)[O-])O.C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.OP(=O)(O)O.[Ca+2].[Ca+2]

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C.CC(C(=O)[O-])O.CC(C(=O)[O-])O.C(C(C1C(=C(C(=O)O1)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.OP(=O)(O)O.[Ca+2].[Ca+2]

Origin of Product

United States

Chemical Composition and Constituent Characterization of Frubiase Formulations

Identification of Primary Chemical Components

Carbohydrates and Derivatives (e.g., Isomaltulose)

A key carbohydrate component identified in some Frubiase formulations is Isomaltulose. rosnutrition.comstromsports.com.auchemimpex.comwikipedia.org Unlike traditional sugars, Isomaltulose is a disaccharide carbohydrate that is digested more slowly, leading to a more gradual increase in blood glucose levels. rosnutrition.com It is produced from sucrose (B13894) through an enzymatic rearrangement. stromsports.com.au This property makes it a sustained source of energy. rosnutrition.com

Organic Acids and Their Salts (e.g., D-Gluconic Acid Calcium Salt, L-Ascorbic Acid, 2-Hydroxypropanoic Acid Calcium Salt (Calcium Lactate), Citric Acid)

Organic acids and their salts are prevalent in this compound, serving various functions.

D-Gluconic Acid Calcium Salt (Calcium Gluconate) and 2-Hydroxypropanoic Acid Calcium Salt (Calcium Lactate) are organic calcium salts found in certain this compound products. medkoo.comeliveragroup.commainphar.commainphar.com Specifically, "this compound CALCIUM T" drinking ampoules contain both calcium lactate (B86563) pentahydrate and calcium gluconate. eliveragroup.commainphar.commainphar.com Calcium lactate is commercially produced by neutralizing lactic acid with calcium carbonate or calcium hydroxide (B78521) and is also used as a food additive to thicken, flavor, and stabilize foods. healthline.comdrugbank.commedimpextrade.com

L-Ascorbic Acid (Vitamin C) is a common ingredient across many this compound formulations. gosupps.comvicnic.commainphar.com

Citric Acid is frequently used as an acidifier in these products. vicnic.commainphar.com

Inorganic Salts and Minerals (e.g., Phosphoric Acid, Potassium Hydrogen Phosphate (B84403), Magnesium Hydroxide Carbonate, Calcium Carbonate, Iron Sulfate, Zinc Sulfate, Potassium Iodide)

A variety of inorganic salts and minerals form the foundational mineral content of this compound.

Phosphoric Acid and its salt, Potassium Hydrogen Phosphate , are listed as ingredients in some formulations. medkoo.commainphar.com

Magnesium Hydroxide Carbonate , a hydrated basic magnesium carbonate, is another component. chemondis.com This compound can exist in different hydrated forms. chemicalbook.com

Calcium Carbonate is a frequently included source of calcium. gosupps.comvicnic.commainphar.com

Trace minerals are provided through salts like Iron (II) Gluconate , Iron Fumarate (B1241708) , Zinc Sulfate , and Potassium Iodide . gosupps.comvicnic.commainphar.comshop-apotheke.com

Vitamin Derivatives

This compound products contain a comprehensive spectrum of vitamin derivatives, crucial for various physiological functions. These include both water-soluble and fat-soluble vitamins.

Vitamin D derivatives: Both Ergocalciferol (Vitamin D2) and Cholecalciferol (Vitamin D3) have been identified in different this compound formulations. medkoo.comgosupps.commainphar.com

B-Complex Vitamin derivatives: This group is well-represented by Pyridoxine Hydrochloride (Vitamin B6) , Riboflavin-5-Phosphate (Vitamin B2) , Thiamine Hydrochloride (Vitamin B1) , Nicotinamide (Niacin) , Calcium D-Pantothenate (Pantothenic Acid) , Pteroylmonoglutamic Acid (Folic Acid) , Biotin , and Cyanocobalamin (Vitamin B12) . gosupps.comvicnic.commainphar.comshop-apotheke.comThis compound.de

Other Vitamin derivatives: DL-α-Tocopheryl Acetate (B1210297) (Vitamin E) is also a common ingredient. vicnic.commainphar.com

Interactive Data Tables

Table 1: Primary Chemical Components in this compound Formulations

CategoryCompound Name
Carbohydrates and Derivatives Isomaltulose
Organic Acids and Their Salts D-Gluconic Acid Calcium Salt (Calcium Gluconate)
L-Ascorbic Acid (Vitamin C)
2-Hydroxypropanoic Acid Calcium Salt (Calcium Lactate)
Citric Acid
Inorganic Salts and Minerals Phosphoric Acid
Potassium Hydrogen Phosphate
Magnesium Hydroxide Carbonate
Calcium Carbonate
Iron (II) Gluconate
Iron Fumarate
Zinc Sulfate
Potassium Iodide
Vitamin Derivatives Ergocalciferol (Vitamin D2)
Cholecalciferol (Vitamin D3)
Pyridoxine Hydrochloride (Vitamin B6)
Riboflavin-5-Phosphate (Vitamin B2)
Thiamine Hydrochloride (Vitamin B1)
Nicotinamide (Niacin)
DL-α-Tocopheryl Acetate (Vitamin E)
Calcium D-Pantothenate (Pantothenic Acid)
Pteroylmonoglutamic Acid (Folic Acid)
Biotin
Cyanocobalamin (Vitamin B12)

Advanced Analytical Methodologies for Complex Mixture Deconvolution

The intricate matrix of this compound, with its numerous components, necessitates advanced analytical techniques for accurate characterization and quantification. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are particularly well-suited for this purpose.

Spectroscopic Techniques (e.g., Nuclear Magnetic Resonance, Mass Spectrometry) for Structural Elucidation of Constituent Components

Nuclear Magnetic Resonance (NMR) Spectroscopy offers a powerful, non-destructive approach for the analysis of complex mixtures such as multivitamin preparations. acs.orgnih.gov

Research Findings: Studies have demonstrated the utility of ¹H NMR spectroscopy for the simultaneous identification and quantification of multiple vitamins and other substances in multivitamin formulations. acs.orgnih.govsteelyardanalytics.com This technique can provide detailed structural information, allowing for the unambiguous identification of individual components within the mixture. acs.org For instance, specific signals in the NMR spectrum can be assigned to protons of different vitamins, enabling their quantification. steelyardanalytics.com However, challenges such as spectral overlap can occur, especially in complex mixtures with similar compounds. nih.gov Advanced NMR techniques, including two-dimensional (2D) NMR, can help to resolve these complexities. acs.org

Mass Spectrometry (MS) , often coupled with chromatographic separation techniques like HPLC (High-Performance Liquid Chromatography), is another cornerstone in the analysis of dietary supplements.

Research Findings: HPLC-MS is widely used for the analysis of both water-soluble and fat-soluble vitamins in various matrices. thermofisher.cominslab.si This method offers high sensitivity and selectivity, allowing for the detection and quantification of vitamins and minerals even at low concentrations. beaconpointlabs.com The mass spectrometer provides precise mass-to-charge ratio data, which aids in the identification of the compounds separated by the HPLC system. This is crucial for confirming the presence of specific vitamin derivatives and other components in complex formulations like this compound.

Chromatographic Separations (e.g., High-Performance Liquid Chromatography, Gas Chromatography-Mass Spectrometry) for Quantitative and Qualitative Analysis of Constituents

While specific proprietary analytical data for "this compound" formulations are not publicly available, the quantitative and qualitative analysis of its declared constituents is routinely achievable through established chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical methods widely employed for the quality control of dietary supplements and pharmaceutical preparations. consensus.appwikipedia.org

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of water-soluble vitamins, such as the B-complex vitamins and Vitamin C, which are key components of "this compound". chromatographytoday.comresearchgate.net Reversed-phase HPLC, often with ion-pairing reagents, is a common approach for the simultaneous determination of multiple vitamins in complex matrices like multivitamin tablets. rsc.orgnih.gov For instance, a mixture of B vitamins (Thiamine, Riboflavin, Pyridoxine) can be effectively separated and quantified using a C18 column with a suitable mobile phase, such as a methanol-water mixture with pH adjustment. ijpsr.com The detection is typically carried out using a Diode Array Detector (DAD) or a UV detector, which allows for the identification and quantification of each vitamin based on its retention time and UV absorbance spectrum. chromatographytoday.com The versatility of HPLC also extends to the analysis of other components like sweeteners and organic acids.

The following interactive table outlines a hypothetical HPLC method for the analysis of water-soluble vitamins in a supplement like "this compound".

Table 1: Hypothetical HPLC Parameters for Water-Soluble Vitamin Analysis

Parameter Condition
Column C18 reversed-phase (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase Gradient of methanol (B129727) and an aqueous buffer (e.g., phosphate buffer at pH 2.5)
Flow Rate 1.0 mL/min
Detector Diode Array Detector (DAD) at 290 nm
Injection Volume 20 µL
Temperature Ambient

Gas Chromatography-Mass Spectrometry (GC-MS) is another vital tool, particularly for the analysis of volatile and semi-volatile compounds. While less common for the direct analysis of inorganic minerals and most vitamins, it excels in the identification and quantification of other organic constituents and potential contaminants. wikipedia.org For example, GC-MS can be used to analyze flavorings and certain organic acids present in "this compound" formulations. metbio.net The process involves the separation of compounds in a gaseous state based on their interaction with a stationary phase within a capillary column, followed by detection and identification by a mass spectrometer, which provides a unique mass spectrum for each compound. snscourseware.org For certain non-volatile compounds like Vitamin D, derivatization techniques are employed to make them suitable for GC-MS analysis. jfda-online.comnih.gov

Chemoinformatic Approaches for Component Profiling and Classification

Chemoinformatics provides a suite of computational tools to analyze, interpret, and organize chemical data, which is particularly useful for the complex mixtures found in dietary supplements like "this compound". neovarsity.org While specific chemoinformatic studies on "this compound" are not available in the public domain, the application of these methods to similar multicomponent supplements allows for comprehensive profiling and classification.

One of the primary applications of chemoinformatics is the creation and analysis of chemical databases. For a product like "this compound," this would involve compiling a database of all its ingredients, including their chemical structures, properties, and concentrations. nih.gov This database can then be used for various in silico analyses.

Chemical Space Analysis: This involves the visualization of the chemical space occupied by the components of "this compound". By plotting the compounds based on their properties, it is possible to assess the diversity of the chemical entities within the supplement. nih.gov This can be useful for formulation development and for comparing "this compound" to other similar products on the market.

The following interactive table illustrates a simplified example of chemoinformatic data that could be generated for some of the components of "this compound".

Table 2: Exemplary Chemoinformatic Data for Selected "this compound" Components

Compound Molecular Formula Molecular Weight ( g/mol ) LogP
Ascorbic Acid (Vitamin C)C6H8O6176.12-1.85
Thiamine (Vitamin B1)C12H17N4OS+265.360.1
Riboflavin (Vitamin B2)C17H20N4O6376.36-1.46
Nicotinamide (Niacinamide)C6H6N2O122.12-0.37
Pyridoxine (Vitamin B6)C8H11NO3169.18-0.56
Cyanocobalamin (Vitamin B12)C63H88CoN14O14P1355.37-
Cholecalciferol (Vitamin D3)C27H44O384.647.8
DL-α-Tocopheryl acetate (Vitamin E)C31H52O3472.749.98
Folic AcidC19H19N7O6441.40-0.9
BiotinC10H16N2O3S244.311.39
Calcium PantothenateC18H32CaN2O10476.53-
Palatinose™ (Isomaltulose)C12H22O11342.30-5.1

Inter Component Chemical Reactivity and Systemic Stability Within Frubiase Formulations

Investigation of Acid-Base Equilibria and Salt Formation within the Mixture

The aqueous environment of a "Frubiase" formulation is a dynamic system of acid-base equilibria. Components such as L-ascorbic acid and citric acid, which are weak organic acids, play a pivotal role in defining the formulation's pH. byjus.combritannica.comwebmd.com Citric acid is a triprotic acid, meaning it can donate three protons, with pKa values of approximately 3.13, 4.76, and 6.39. wikipedia.orgnih.gov L-ascorbic acid is a diprotic acid with pKa values of 4.17 and 11.57. webassign.net

These acidic components react with basic compounds present in the formulation, such as calcium carbonate, magnesium oxide, or calcium lactate (B86563), in neutralization reactions. britannica.comsiyavula.com For instance, the reaction between citric acid and calcium carbonate results in the formation of calcium citrate (B86180), water, and carbon dioxide gas, which is observed as effervescence. reddit.compressbooks.pub

These acid-base reactions lead to the formation of various salts, such as calcium citrate, magnesium citrate, calcium ascorbate (B8700270), and calcium lactate. wikipedia.orgunacademy.com The presence of these salts, along with the unreacted acidic and basic components, establishes a buffer system that helps maintain a specific pH range, which is crucial for the stability of other ingredients in the formulation. wikipedia.org The final pH of the solution is a complex function of the concentrations and pKa values of all acidic and basic species present. echemi.com Some formulations also include phosphoric acid for pH adjustment. gosupps.comarzneiprivat.dedisapo.de

The formation of these salts can also influence the solubility and absorption of the mineral components. For example, converting calcium carbonate into more soluble salts like calcium citrate can enhance the bioavailability of calcium.

Table 1: Acid Dissociation Constants (pKa) of Key Acidic Components in "this compound" Formulations This interactive table provides the pKa values for the acidic components, which dictate their proton-donating ability and role in the formulation's pH.

Compound pKa1 pKa2 pKa3
Citric Acid 3.13 4.76 6.40
L-Ascorbic Acid 4.17 11.57 -

Redox Chemistry and Antioxidant Potentials of Reactive Species (e.g., L-Ascorbic Acid, DL-α-Tocopheryl Acetate) within the Formulated Environment

L-ascorbic acid (Vitamin C) and DL-α-tocopheryl acetate (B1210297) (Vitamin E) are potent antioxidants included in "this compound" formulations for their ability to neutralize harmful free radicals. The antioxidant capacity of these molecules is rooted in their redox chemistry.

L-ascorbic acid is a water-soluble antioxidant that can donate two electrons, first forming the ascorbyl radical and then dehydroascorbic acid. This ability to readily undergo oxidation allows it to protect other components of the formulation, as well as biological systems, from oxidative damage.

DL-α-tocopheryl acetate itself is a stable form of Vitamin E. However, in the body, it is hydrolyzed to α-tocopherol, a fat-soluble antioxidant. α-Tocopherol can donate a hydrogen atom from its hydroxyl group to a free radical, thereby neutralizing it and forming a relatively stable tocopheryl radical.

Chelation and Complexation Phenomena Involving Metal Ions and Organic Ligands

"this compound" formulations are rich in metal ions, including calcium (Ca²⁺), magnesium (Mg²⁺), zinc (Zn²⁺), and iron (Fe²⁺/Fe³⁺). These metal ions can interact with organic ligands present in the formulation, such as citrate, ascorbate, and gluconate, through chelation and complexation reactions.

Citric acid is a particularly effective chelating agent due to its three carboxyl groups and one hydroxyl group, which can bind to a single metal ion, forming a stable ring-like structure known as a chelate. usda.gov This chelation can have several significant effects:

Enhanced Solubility and Bioavailability: Chelation can improve the solubility and absorption of metal ions in the gastrointestinal tract. For example, iron citrate is more readily absorbed than inorganic iron salts.

Stabilization: By binding to metal ions, chelating agents can prevent them from participating in undesirable reactions, such as catalyzing the oxidation of ascorbic acid.

Reduced Reactivity: Chelation can mask the typical reactivity of metal ions, preventing them from interacting with other components of the formulation or with substances in the digestive system that might hinder their absorption.

Ascorbic acid can also form complexes with metal ions, although these are generally less stable than citrate complexes. The formation of these metal-ascorbate complexes can influence the antioxidant activity of ascorbic acid and its stability.

Stability Kinetics and Degradation Pathways of "this compound" Components under Controlled Chemical Conditions (e.g., pH, Temperature, Ionic Strength, Light Exposure)

The chemical stability of the active ingredients in "this compound" is a critical factor for its efficacy and shelf-life. The degradation of these components is influenced by several factors:

pH: The pH of the formulation significantly affects the stability of many vitamins. For example, L-ascorbic acid is most stable in acidic conditions (pH 4-6) and degrades rapidly in neutral or alkaline solutions. Thiamine (Vitamin B1) is also unstable in alkaline conditions. The buffer systems established by the acid-base equilibria are therefore crucial for maintaining a pH that optimizes the stability of all components.

Temperature: Elevated temperatures accelerate the rate of chemical reactions, including the degradation of vitamins. The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, can also be accelerated at higher temperatures, potentially affecting the formulation's quality.

Light Exposure: Many vitamins are sensitive to light, particularly UV radiation. Riboflavin (Vitamin B2) and folic acid are known to degrade upon exposure to light. Opaque packaging is often used to protect these light-sensitive components.

Oxygen: The presence of oxygen can lead to the oxidative degradation of sensitive components like ascorbic acid and α-tocopherol. The inclusion of antioxidants and the use of airtight packaging help to minimize this.

Metal Ions: As mentioned, metal ions can catalyze the degradation of vitamins. For instance, copper and iron ions can significantly accelerate the oxidation of ascorbic acid. Chelation helps to mitigate this effect.

The degradation of these components often follows first-order or pseudo-first-order kinetics, where the rate of degradation is proportional to the concentration of the component.

Table 2: Factors Affecting the Stability of Key "this compound" Components This interactive table summarizes the primary factors that can lead to the degradation of active ingredients in the formulation.

Component Primary Degradation Factors
L-Ascorbic Acid (Vitamin C) pH > 6, Oxygen, Light, Heat, Metal Ions (Fe, Cu)
DL-α-Tocopheryl Acetate (Vitamin E) Strong Acids/Bases, UV Light, Oxidizing Agents
Thiamine (Vitamin B1) Alkaline pH, Heat, UV Light, Sulfites
Riboflavin (Vitamin B2) Light, Alkaline pH
Folic Acid Acidic/Alkaline pH, Light, Oxidizing/Reducing Agents

Impact of Formulation Excipients on Chemical Stability of Active Constituents

Excipients are inactive substances included in a pharmaceutical formulation to aid in the manufacturing process, improve stability, or enhance palatability. Common excipients found in "this compound" formulations include sorbitol, starch, and various flavoring and sweetening agents. echemi.com

While generally considered inert, excipients can have a significant impact on the chemical stability of the active ingredients:

Water Activity: Excipients can influence the water activity of the formulation, which is a measure of the unbound water available to participate in chemical reactions. By binding water, excipients can reduce water activity and slow down hydrolysis reactions that degrade certain vitamins.

Hygroscopicity: Some excipients are hygroscopic, meaning they readily absorb moisture from the atmosphere. This can be detrimental to moisture-sensitive active ingredients, leading to their degradation.

Direct Chemical Interaction: In some cases, excipients can directly react with active ingredients. For example, reducing sugars can react with amino groups in vitamins (like thiamine) through the Maillard reaction.

Physical Protection: Excipients can form a protective matrix around the active ingredients, shielding them from environmental factors like oxygen and light. This is particularly relevant in solid dosage forms like granules.

Biochemical Transformations and Molecular Mechanisms of Constituent Action

Molecular Interactions of Carbohydrate Components with Biological Receptors and Enzymes

Carbohydrate components in Frubiase, such as sorbitol, calcium lactate (B86563), and calcium gluconate, interact with biological systems at a molecular level. Sorbitol, while primarily metabolized, can interact with transporters for absorption. High concentrations of sorbitol can influence osmotic pressure in the gastrointestinal tract.

Lactate and gluconate, as anions of organic acids, can interact with specific transporters for cellular uptake and metabolism. Lactate transport across cell membranes is facilitated by monocarboxylate transporters (MCTs). Gluconate can be transported into cells and enter metabolic pathways.

While simple sugars like glucose have well-defined interactions with receptors (e.g., insulin (B600854) receptor indirectly influencing glucose uptake) and numerous enzymes involved in glycolysis and other pathways, the interactions of sugar alcohols and organic acid salts are more related to their transport and subsequent metabolic processing or their influence on the properties of solutions. Palatinose (isomaltulose), if present in some formulations nih.gov, is a disaccharide that is slowly hydrolyzed by sucrase-isomaltase in the small intestine into glucose and fructose, leading to a slower release of monosaccharides compared to sucrose (B13894).

Mechanistic Roles of Mineral Ions in Enzyme Cofactor Activity and Structural Stabilization in Model Systems

Mineral ions are crucial inorganic cofactors for a vast array of enzymes, playing roles in catalysis, substrate binding, and structural stabilization wholisticmatters.comquora.comsolubilityofthings.comshivajicollege.ac.inaklectures.com.

Calcium (Ca²⁺): While often considered a signaling ion, calcium also acts as a cofactor for certain enzymes, including some phospholipases and proteases wikipedia.orgwikipedia.org. In model systems and biological contexts, Ca²⁺ can bind to specific sites on enzymes, inducing conformational changes that are necessary for optimal activity or substrate binding. Calcium ions can also contribute to the structural stability of proteins, as seen in some extracellular enzymes nih.gov.

Magnesium (Mg²⁺): Magnesium is a highly prevalent enzyme cofactor, essential for enzymes involved in phosphate (B84403) transfer reactions, such as kinases (e.g., hexokinase, phosphofructokinase) and ATPases quora.comsolubilityofthings.comaklectures.comwikipedia.org. Mg²⁺ typically binds to ATP or other nucleotide substrates, forming a complex that is the actual substrate recognized by the enzyme. It can also directly interact with the enzyme active site or help stabilize the enzyme structure.

Potassium (K⁺): Potassium ions are important for maintaining cell membrane potential and fluid balance, and they also function as cofactors for some enzymes, including pyruvate (B1213749) kinase, an enzyme in glycolysis. K⁺ can help activate enzymes by inducing conformational changes or facilitating substrate binding.

Iron (Fe²⁺/Fe³⁺): Iron is a critical component of many enzymes, particularly those involved in redox reactions, oxygen transport (e.g., hemoglobin, myoglobin), and electron transfer chains (e.g., cytochromes) wholisticmatters.comquora.comsolubilityofthings.com. Iron can exist in different oxidation states (Fe²⁺ and Fe³⁺), enabling it to participate in electron transfer processes. Iron-sulfur clusters are important structural and functional components of many oxidoreductases.

Zinc (Zn²⁺): Zinc is a versatile enzyme cofactor, present in enzymes belonging to all six classes quora.comsolubilityofthings.comshivajicollege.ac.inaklectures.com. It can play catalytic roles (e.g., in carbonic anhydrase, carboxypeptidase), structural roles (e.g., in zinc finger proteins involved in DNA binding), or assist in substrate binding. Zn²⁺ is often coordinated by amino acid residues such as histidine, cysteine, aspartate, and glutamate.

Iodine (I⁻): Iodine is primarily known for its role in the synthesis of thyroid hormones and is not typically considered an enzyme cofactor in the classical sense wikipedia.org. However, thyroid hormones themselves regulate the expression and activity of numerous enzymes, indirectly influencing a wide range of metabolic processes.

These mineral ions contribute to enzyme function through various mechanisms, including acting as Lewis acids to facilitate catalysis, stabilizing enzyme structure through coordination bonds with amino acid residues, and mediating interactions between the enzyme and its substrate or other cofactors quora.comshivajicollege.ac.in.

Photochemical and Thermochemical Transformations of Vitamin Derivatives in Biological Mimics

Vitamins, especially those with complex structures and conjugated double bonds, can undergo photochemical and thermochemical transformations, which are particularly relevant during storage, processing, and within biological systems exposed to light or heat. Studies in biological mimics or model systems provide insights into these processes.

Ascorbic Acid (Vitamin C): Ascorbic acid is highly sensitive to light and heat, undergoing degradation. Photochemical degradation can lead to the formation of ascorbyl radicals and further oxidation products researchgate.net. Thermal degradation is accelerated by increased temperature, oxygen, and the presence of metal ions, following complex kinetics that can be approximated as first-order under specific conditions researchgate.netnih.govscielo.br. The degradation pathway involves oxidation to dehydroascorbic acid, followed by irreversible hydrolysis ajol.infowikipedia.orgnih.gov.

Vitamin D (Ergocalciferol/D2, Cholecalciferol/D3): Vitamin D precursors in the skin undergo a photochemical transformation upon exposure to UV-B radiation, involving the photolytic cleavage of the B ring of the sterol backbone to form previtamin D, which then isomerizes to vitamin D wikipedia.orgpatsnap.comwikipedia.org. While this is a beneficial transformation in vivo, vitamin D can also be susceptible to photodegradation upon excessive UV exposure, leading to inactive photoproducts. Thermal processing can also affect vitamin D stability, though it is generally more stable to heat than vitamin C.

Tocopherol (Vitamin E): Tocopherols (B72186) are relatively stable but can undergo oxidation, particularly in the presence of light, heat, and metal ions. This oxidation involves the phenolic hydroxyl group, leading to the formation of tocopheroxyl radicals, which can be reduced back to tocopherols by antioxidants like vitamin C nih.gov. Photochemical degradation of tocopherols can occur through various pathways initiated by light absorption.

B Vitamins: The stability of B vitamins to light and heat varies. Riboflavin (Vitamin B2) is particularly photosensitive and can be degraded by light, especially in alkaline solutions. Thiamine (Vitamin B1) is relatively unstable to heat, particularly in neutral or alkaline conditions, undergoing cleavage of its methylene (B1212753) bridge. Folic acid is also sensitive to heat and light. Cyanocobalamin (Vitamin B12) is relatively more stable but can be affected by light and extreme pH. Studies using biological mimics like liposomes or micelles can help understand how the local environment influences the stability and transformation of these vitamins.

These transformations can impact the bioavailability and biological activity of the vitamins.

Investigation of Antioxidant Mechanisms at the Molecular Level (e.g., Free Radical Scavenging, Metal Chelation)

Several components of this compound exhibit antioxidant properties, acting at the molecular level to protect against oxidative stress.

Ascorbic Acid (Vitamin C): Ascorbic acid is a potent water-soluble antioxidant. Its primary mechanism involves the donation of electrons to neutralize free radicals, such as superoxide (B77818) radicals, hydroxyl radicals, and peroxyl radicals ajol.infowikipedia.orgnih.gov. This process generates the relatively stable ascorbyl radical (semidehydroascorbate), which can either disproportionate to form ascorbate (B8700270) and dehydroascorbic acid or be reduced back to ascorbate by enzymatic systems annualreviews.orgwikipedia.orgnih.gov. Ascorbic acid can also regenerate other antioxidants, such as alpha-tocopherol, from their radical forms nih.gov. Furthermore, ascorbic acid can act as a metal chelator, binding to pro-oxidant metal ions like iron and copper, thereby reducing their ability to catalyze the formation of reactive oxygen species through Fenton-like reactions nih.gov.

Tocopherol (Vitamin E): Alpha-tocopherol is a primary fat-soluble antioxidant, protecting cell membranes and lipoproteins from lipid peroxidation. Its antioxidant activity is primarily mediated by the donation of a hydrogen atom from its phenolic hydroxyl group to lipid peroxyl radicals, forming a relatively stable tocopheroxyl radical nih.gov. This radical can then be reduced back to tocopherol by other antioxidants like vitamin C.

The interplay between these antioxidants, including their regeneration and synergistic effects, is crucial for maintaining cellular redox balance and protecting against oxidative damage.

Computational and Theoretical Chemistry Approaches to Frubiase Systems

Molecular Modeling and Simulation of Component Interactions and Conformational Dynamics

Molecular modeling and simulation techniques, such as molecular dynamics (MD) simulations, are valuable for studying the interactions between the different components in a complex mixture like Frubiase. These methods can simulate the movement and behavior of molecules over time, providing insights into their conformational dynamics and how they interact with each other in a simulated environment.

Studies have utilized molecular dynamics simulations to investigate the behavior of components found in this compound or similar biological systems. For instance, MD simulations have been employed to assess the penetration of vitamin C derivatives through biological membranes, providing a better understanding of their interactions with lipid bilayers nih.gov. Molecular dynamics has also been used in studies involving the interaction of ascorbic acid with proteins, such as glutathione (B108866) peroxidase, to understand the molecular mechanisms of antioxidant activity researchgate.netmdpi.com. Furthermore, MD simulations have been applied to study the structural characteristics and binding properties of proteins involved in the biosynthesis and regulation of ascorbic acid, highlighting the role of calcium in these processes nih.gov.

These simulations can help predict how the calcium salts, ascorbic acid, phosphoric acid, and vitamins interact in solution, potentially forming transient complexes or influencing each other's conformation. Such studies can aid in understanding the physical stability and behavior of the mixture.

Quantum Chemical Calculations for Reaction Pathway Elucidation and Energetics of Inter-component Reactions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are essential for investigating the electronic structure and reactivity of the components in this compound. These calculations can provide detailed information about reaction pathways and the energetics of potential inter-component reactions.

DFT calculations have been widely used to study the properties of ascorbic acid and its derivatives, including their geometries, stabilities, and antioxidant activities nih.govacs.orgresearchgate.net. These studies can determine bond dissociation enthalpies and ionization potentials, which are crucial for understanding radical scavenging mechanisms nih.govacs.org. Quantum chemical calculations have also been applied to study the interaction of ascorbic acid with different solvent systems, evaluating parameters like charge transfer and hydrogen bonding physchemres.org.

For a mixture like this compound, quantum chemical calculations could be used to investigate potential reactions between the acidic components (ascorbic acid, phosphoric acid) and the calcium salts, or potential degradation pathways of the vitamins. These calculations can predict activation energies and reaction rates, helping to understand the long-term stability of the mixture. Studies have also explored the possibility of internal charge transfer in proteins involving ascorbic acid adducts using quantum chemical calculations nih.gov.

In Silico Prediction of Chemical Stability and Degradation Products within the Mixture

In silico methods can predict the chemical stability of the components within the this compound mixture and identify potential degradation products. This is particularly important for vitamins like ascorbic acid, which are known to be sensitive to factors like light, heat, oxygen, and pH mdpi.comnih.gov.

Computational studies on the stability of ascorbic acid have shown that its retention can vary significantly depending on storage conditions, such as temperature nih.gov. In silico approaches can model the effects of these environmental factors on the chemical structure of ascorbic acid and other labile components, predicting degradation pathways and the formation of degradation products like dehydroascorbic acid, 2,3-diketo-L-gulonate, and further breakdown products mdpi.comnih.gov.

Predicting the stability of a multi-component mixture is more complex than for a single compound due to potential interactions between components that can either catalyze or inhibit degradation. In silico methods, potentially combined with experimental data, can help predict the shelf life of the this compound mixture under various storage conditions and identify strategies to enhance stability.

Machine Learning Applications for Structure-Activity Relationship (SAR) Studies on Individual Components within the Mixture

Machine learning (ML) techniques can be applied to develop Structure-Activity Relationship (SAR) models for the individual components of this compound, particularly vitamins like ascorbic acid. SAR studies aim to correlate chemical structure with biological activity or other properties.

While the primary application of this compound relates to nutritional supplementation, SAR studies on its components can still be relevant. For example, SAR studies on ascorbic acid derivatives have investigated how structural modifications affect their antioxidant activity mdpi.comfrontiersin.org. ML models can be trained on datasets of chemical structures and their corresponding activities to predict the properties of new or modified compounds.

In the context of this compound, ML could potentially be used to:

Predict the relative antioxidant activity of different forms of ascorbic acid or other antioxidant components in the mixture.

Analyze the relationship between the structure of calcium salts and their solubility or bioavailability (though bioavailability is outside the strict scope, solubility is a chemical property).

Predict potential interactions between components based on their structural features.

Development of Predictive Models for Multi-Component System Chemical Behavior

Developing predictive models for the chemical behavior of multi-component systems like this compound is a complex but crucial area of computational chemistry. These models aim to predict how the mixture will behave under different conditions, considering the interactions between all components.

Predictive models for multi-component systems are being developed in various fields, such as predicting solubility in mixed solvent systems using machine learning approaches like Graph Neural Networks rsc.orgrsc.orgresearchgate.net. These models leverage experimental and computational data to improve prediction accuracy and expand the chemical space covered.

For this compound, predictive models could aim to forecast:

The potential for precipitation or complex formation between calcium salts and other components.

The influence of pH on the speciation and reactivity of the different components.

Modeling multi-component systems often involves integrating data from various sources and employing sophisticated algorithms to capture the complex interplay between components bournemouth.ac.ukmdpi.com. While specific predictive models for this compound were not found in the search results, the principles and techniques used for other multi-component systems are applicable.

Methodological Advancements in Chemical Characterization of Formulations

Development of Novel Analytical Techniques for Enhanced Sensitivity and Specificity in Multi-Component Analysis

The analysis of multi-component formulations necessitates techniques capable of detecting and quantifying individual substances within a complex matrix, often at very low concentrations solubilityofthings.com. Novel analytical techniques aim to improve both the sensitivity (ability to detect low concentrations) and specificity (ability to distinguish between different analytes) of these measurements solubilityofthings.comapvma.gov.au.

Traditional methods like UV-Vis spectrophotometry can be used for multi-component analysis, particularly with techniques like simultaneous equation methods or derivative spectrophotometry, which help address overlapping spectra scribd.cometsu.edu. However, these methods can face limitations when dealing with highly complex mixtures or components present at trace levels due to potential interference from excipients or other absorbing substances scribd.com.

More advanced techniques offer enhanced capabilities. For instance, certain NMR-based methods, such as those utilizing para-hydrogen-induced hyperpolarization (nhPHIP-NMR), have demonstrated significantly enhanced sensitivity and specificity for investigating dilute components in complex mixtures. acs.orgnih.gov. This technique can signal the presence of specific analytes via enhanced hydride signals in a spectral region generally free from matrix interference, enabling detection down to sub-micromolar concentrations, approximately three orders of magnitude lower than conventional NMR acs.orgnih.gov.

Near-Infrared Spectroscopy (NIRS) is another technique gaining traction for multi-component analysis in the pharmaceutical industry due to its speed and non-destructive nature ijnrd.org. It is used for raw material testing, quality control, and monitoring manufacturing processes ijnrd.org.

The development of novel chemosensors, like the iridium catalyst used in nhPHIP-NMR, exemplifies the drive for techniques that selectively detect specific classes of compounds within complex matrices acs.orgnih.gov. These sensors are particularly useful for analytes that can coordinate to a metal center, such as nitrogen-containing aromatic heterocycles, sulfur heteroaromatic compounds, nitriles, and amines acs.orgnih.gov.

Application of Advanced Hyphenated Techniques (e.g., Liquid Chromatography-Mass Spectrometry/Mass Spectrometry, Gas Chromatography-Mass Spectrometry/Mass Spectrometry, Inductively Coupled Plasma-Mass Spectrometry) for Comprehensive Profiling

Hyphenated techniques, which combine two or more analytical methods, have revolutionized the chemical characterization of complex formulations by coupling separation capabilities with sophisticated detection ajrconline.orgijnrd.orgjetir.org. This allows for the separation of individual components within a mixture followed by their identification and quantification jetir.orgnews-medical.net.

Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are powerful techniques for analyzing non-volatile compounds in complex mixtures, widely used in pharmaceuticals, environmental testing, and biotechnology news-medical.netexcedr.comwaterandwastewater.comaxispharm.comalwsci.com. LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, offering high sensitivity and specificity ajrconline.orgexcedr.com. It is particularly useful for analyzing a diverse range of compounds, from small organic molecules to large biomolecules excedr.com.

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established hyphenated technique that couples gas chromatography with mass spectrometry, primarily used for the analysis of volatile and semi-volatile compounds news-medical.netwaterandwastewater.comaxispharm.comalwsci.com. GC separates the components based on their boiling points and interaction with a stationary phase, while the MS detector provides structural information through mass-to-charge ratio analysis news-medical.netalwsci.com. This combination is valuable for detecting volatile organic compounds, pesticides, and environmental pollutants axispharm.com.

For even greater specificity and sensitivity, tandem mass spectrometry (MS/MS) is employed, often coupled with chromatography (LC-MS/MS, GC-MS/MS) excedr.comaxispharm.comjove.com. MS/MS involves multiple rounds of mass analysis, allowing for the fragmentation of specific ions and the identification of resulting fragment ions ajrconline.orgexcedr.com. This provides detailed structural information and enables the detection of specific compounds in complex matrices based on their characteristic fragmentation patterns ajrconline.org. LC-MS/MS is particularly useful for pharmacokinetics, biomarker discovery, and complex sample analysis, offering unmatched sensitivity and specificity axispharm.com.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a technique used for the analysis of trace elements and isotopes. While not explicitly detailed in the provided search results in the context of organic formulations like "Frubiase," ICP-MS is a crucial hyphenated technique for determining the elemental composition of samples, which can be relevant for characterizing inorganic components or contaminants within a formulation.

Other hyphenated techniques mentioned include LC-NMR, GC-IR, and CE-MS, further expanding the analytical toolbox for complex mixtures ajrconline.orgijnrd.orgjetir.orgnews-medical.netalwsci.com. LC-NMR combines liquid chromatography with nuclear magnetic resonance spectroscopy to provide detailed structural information news-medical.netalwsci.com.

These hyphenated techniques are essential for comprehensive profiling, allowing for the identification and quantification of active ingredients, impurities, degradation products, and excipients within formulations oxford-analytical.co.ukajrconline.orgijsrtjournal.com.

Here is a placeholder for a data table illustrating the application of hyphenated techniques:

Hyphenated TechniqueSeparation MechanismDetection MechanismAnalyte TypesKey Applications in Formulation Analysis
LC-MSLiquid ChromatographyMass SpectrometryNon-volatile, Polar, IonicIdentification and quantification of active ingredients, impurities, degradation products
GC-MSGas ChromatographyMass SpectrometryVolatile, Semi-volatileAnalysis of volatile impurities, residual solvents
LC-MS/MSLiquid ChromatographyTandem Mass SpectrometryNon-volatile, Polar, IonicTrace analysis, structural elucidation of unknowns, impurity profiling
GC-MS/MSGas ChromatographyTandem Mass SpectrometryVolatile, Semi-volatileTrace analysis of volatile compounds, confirmation of identity
ICP-MSNot applicable (Elemental)Mass SpectrometryTrace elements, IsotopesDetermination of inorganic impurities, elemental composition

Standardization and Validation of Chemical Analysis Methods for Complex Mixtures

Ensuring the reliability and accuracy of chemical analysis methods for complex formulations requires rigorous standardization and validation demarcheiso17025.comlabmanager.com. Method validation is the process of demonstrating that an analytical method is suitable for its intended purpose apvma.gov.aulabmanager.com. Key validation parameters include selectivity (or specificity), linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) apvma.gov.audemarcheiso17025.comlabmanager.comgavinpublishers.comeuropa.eu.

Selectivity refers to the method's ability to measure the target analyte(s) in a complex mixture without interference from other components apvma.gov.audemarcheiso17025.comgavinpublishers.com. Specificity is a stricter term, referring to a method that responds to only a single analyte apvma.gov.augavinpublishers.com. Validation studies assess selectivity by analyzing samples containing potential interfering substances apvma.gov.audemarcheiso17025.com.

Linearity establishes the proportional relationship between the analyte concentration and the method's response over a defined range apvma.gov.audemarcheiso17025.comlabmanager.comeuropa.eu. The range is the interval of concentrations for which the method demonstrates acceptable accuracy, precision, and linearity apvma.gov.audemarcheiso17025.com.

Accuracy measures how close the experimental results are to the true value demarcheiso17025.comlabmanager.comeuropa.eu. It is often assessed through recovery studies, where known amounts of the analyte are added to a sample matrix and the percentage recovered is measured labmanager.comgavinpublishers.comeuropa.eu. Precision refers to the reproducibility of the results under defined conditions and can be evaluated at different levels: repeatability (same analyst, same equipment, short time), intermediate precision (different analysts, equipment, days), and reproducibility (different laboratories) demarcheiso17025.comlabmanager.comeuropa.eu.

The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision apvma.gov.audemarcheiso17025.comeuropa.eu.

Standardization involves establishing documented procedures and performance criteria for analytical methods, often following guidelines from organizations like ISO, AOAC, or regulatory bodies such as the ICH (International Council for Harmonisation) and FDA oxford-analytical.co.ukdemarcheiso17025.comlabmanager.com. ICH guidelines, particularly ICH Q2(R1), provide a globally recognized framework for method validation labmanager.com.

Validation studies typically involve analyzing a series of samples with known concentrations, including blanks and spiked samples, and evaluating the performance characteristics against predefined acceptance criteria apvma.gov.audemarcheiso17025.comgavinpublishers.comeuropa.eu. Documentation of the validation experiments and results in a validation report is crucial gavinpublishers.com.

Here is a placeholder for a data table summarizing key validation parameters:

Validation ParameterDescriptionAssessment MethodAcceptance Criteria (Typical Examples)
Selectivity/SpecificityAbility to measure analyte without interferenceAnalysis of samples with potential interferencesNo significant interference observed
LinearityProportionality of response to concentrationAnalysis of samples at multiple concentration levelsHigh correlation coefficient (e.g., R² ≥ 0.999)
AccuracyCloseness of results to true valueRecovery studies (spiking known amounts)Recovery within a specified range (e.g., 98-102%)
PrecisionReproducibility of resultsAnalysis of replicate samplesRelative Standard Deviation (RSD) within acceptable limits
Limit of Detection (LOD)Lowest detectable concentrationAnalysis of low-concentration samples, signal-to-noise ratioConcentration at which analyte is reliably detected
Limit of Quantitation (LOQ)Lowest quantifiable concentrationAnalysis of low-concentration samples with acceptable accuracy/precisionConcentration quantifiable with defined accuracy/precision

Integration of Omics Technologies for System-Level Chemical Understanding of Formulated Mixtures

While traditional analytical techniques focus on identifying and quantifying specific components, the integration of omics technologies offers a system-level understanding of complex biological or environmentally relevant mixtures that could be related to or impacted by formulations rsb.org.uknih.gov. Omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, provide comprehensive data on the molecular components and processes within a biological system rsb.org.uknih.govfrontiersin.org.

Although the direct application of omics technologies to chemically characterize a non-biological formulation itself is not the primary use case, these technologies are invaluable for understanding the downstream effects or interactions of formulation components within biological or environmental systems. For example, multi-omics can be used in environmental monitoring to understand how complex chemical mixtures affect ecosystems at a molecular level rsb.org.uk. In pharmaceutical research, integrating metabolomics with other omics data can help understand the metabolic fate of drug components or their impact on cellular processes researchgate.net.

Integrating data from different omics platforms presents computational and analytical challenges due to the inherent differences in data types and scales nih.govfrontiersin.org. Advanced bioinformatics and machine learning tools are crucial for processing, integrating, and interpreting large-scale omics datasets to extract meaningful insights and identify correlations between different molecular layers rsb.org.uknih.govmdpi.com.

Here is a placeholder for a conceptual table illustrating the integration of omics technologies:

Omics TechnologyFocusType of Data GeneratedPotential Relevance to Formulation Analysis (Indirect)
MetabolomicsSmall molecules (metabolites)Concentration profiles of metabolitesUnderstanding metabolic impact or fate of formulation components in biological systems
ProteomicsProteinsProtein identification and quantification, post-translational modificationsUnderstanding protein expression changes in response to formulation exposure
TranscriptomicsRNA moleculesGene expression levelsUnderstanding changes in gene activity induced by formulation components
GenomicsDNAGenetic sequence, variationsIdentifying genetic factors influencing response to formulation components
Multi-omics IntegrationCombination of multiple omics datasetsIntegrated molecular profilesSystem-level understanding of interactions between formulations and biological/environmental systems

Future Research Trajectories in Complex Chemical System Science

Elucidation of Previously Uncharacterized Chemical Intermediates and Byproducts within the Mixture

Research in this area aims to identify and characterize transient chemical species and stable byproducts that form within the complex "Frubiase" mixture, particularly under various environmental conditions such as exposure to moisture, heat, or light. The effervescent reaction between citric acid and bicarbonate/carbonate sources is known to produce carbon dioxide and water, alongside citrate (B86180) salts shanghaichemex.comteachengineering.orgquora.com. However, the dynamic environment created during dissolution, involving changes in pH and local concentrations, can lead to the formation of other, less characterized intermediates.

Furthermore, the stability of components like ascorbic acid within the mixture is a significant research area. Ascorbic acid is susceptible to degradation via oxidation, particularly in the presence of oxygen and metal ions, leading to products such as dehydroascorbic acid, 2,3-diketogulonic acid, furfural, and 2-furoic acid nih.govnih.govijpsdronline.comchemistryviews.orgwalshmedicalmedia.comresearchgate.net. The specific degradation pathways and the nature of intermediate and byproduct formation can be influenced by the presence of other components in the mixture, such as citrate ions and various cations (K+, Mg2+), which can act as chelating agents or influence redox processes researchgate.netmdpi.com.

Future research could employ advanced analytical techniques, such as in situ spectroscopy (e.g., NMR, Raman) to monitor reactions in real-time, high-resolution mass spectrometry to identify transient species, and chromatographic methods coupled with sophisticated detectors for separating and characterizing stable byproducts. Understanding the formation kinetics and structural properties of these intermediates and byproducts is crucial for a comprehensive chemical understanding of the mixture's behavior.

Relevant Data Tables (Illustrative - actual data would require specific experiments):

Component(s) ReactingProposed Intermediates/ByproductsDetection Method(s)
Citric Acid + BicarbonateCarbonic Acid (transient)In situ Raman
Ascorbic Acid (Oxidation)Dehydroascorbic AcidHPLC-UV
Ascorbic Acid (Further Degradation)Furfural, 2-Furoic AcidGC-MS, HPLC-MS
Citrate + Metal IonsMetal-Citrate ComplexesESI-MS, UV-Vis

Detailed Research Findings (Illustrative - actual findings would stem from experiments):

Spectroscopic analysis reveals the transient formation of carbonic acid during the effervescent reaction, which rapidly decomposes into CO2 and H2O.

Chromatographic analysis identifies 2,3-diketogulonic acid as a primary degradation product of ascorbic acid under specific storage conditions within the mixture. nih.gov

Mass spectrometry data suggests the presence of mixed potassium-magnesium-citrate species in solution.

Investigation of the Chemical Reactivity of "this compound" Components with Exogenous Chemical Entities in Controlled Environments

This research area focuses on studying the fundamental chemical interactions between the components of the "this compound" mixture and external chemical species under controlled laboratory conditions. This goes beyond the intended use of the product and delves into the intrinsic reactivity of the constituent molecules and ions.

Studies could investigate the complexation behavior of potassium and magnesium ions with various organic and inorganic ligands researchgate.net. The citrate anion itself is a known chelator, and its interaction with different metal ions could be explored in detail, including the stoichiometry, stability constants, and structural characterization of the resulting complexes medscape.com.

The redox chemistry of ascorbic acid with various oxidizing or reducing agents could be a subject of investigation, examining reaction kinetics and the resulting transformation products mdpi.comwikipedia.org. This could include interactions with various metal ions, reactive oxygen species, or other small organic molecules.

Furthermore, the potential for acid-base reactions between the acidic components (citric acid, ascorbic acid) and exogenous bases, or between the citrate salts and exogenous acids, could be studied to understand buffering effects and potential reaction pathways shanghaichemex.comquora.com. Solid-state interactions between the components and other solid chemical entities could also be explored, considering factors like particle size, crystal form, and the presence of trace moisture nih.govresearchgate.netresearchgate.net.

Relevant Data Tables (Illustrative):

"this compound" ComponentExogenous EntityType of InteractionObserved Outcome
Potassium CitrateFerric IonsComplexationFormation of soluble/precipitated complexes mdpi.com
Ascorbic AcidHydrogen PeroxideRedox ReactionAscorbic acid oxidation ijpsdronline.com
Citric AcidStrong BaseNeutralizationHeat generation, salt formation shanghaichemex.com
Magnesium CitrateOxalate (B1200264) IonsComplexation/PrecipitationInhibition of calcium oxalate nucleation mediarchpharma.com

Detailed Research Findings (Illustrative):

Potentiometric titrations reveal the formation of stable complexes between magnesium ions and citrate in solution, with specific stoichiometry determined by pH. researchgate.net

UV-Vis spectroscopy indicates that the rate of ascorbic acid oxidation is significantly influenced by the presence of certain transition metal ions. researchgate.netmdpi.com

Solid-state NMR studies show evidence of acid-base reactions occurring between citric acid and certain basic excipients in the dry mixture under elevated humidity. nih.govresearchgate.netresearchgate.net

Development of Sustainable Synthesis Routes for Key Chemical Constituents Present in "this compound"

This research area focuses on developing more environmentally friendly and efficient chemical synthesis methods for the primary components of the "this compound" system, such as potassium citrate, magnesium citrate, and ascorbic acid. This aligns with the principles of green chemistry.

Traditional synthesis routes for these compounds may involve harsh chemicals, high energy consumption, or generate significant waste. Future research could explore alternative methods, such as:

Utilizing biocatalysis (e.g., enzyme-catalyzed reactions) for the synthesis of citrate salts or ascorbic acid derivatives.

Developing synthesis routes that employ renewable feedstocks.

Investigating solvent-free or mechanochemical synthesis approaches mdpi.com.

Exploring the use of greener solvents, such as water or supercritical fluids, in synthesis and purification processes hilarispublisher.comhilarispublisher.commdpi.com.

Designing processes that minimize byproduct formation and facilitate easier separation and recycling of materials.

Research could involve optimizing reaction conditions, developing novel catalytic systems (potentially utilizing components of the mixture itself as catalysts, as seen with citric acid in some organic transformations sci-hub.seeurekaselect.comprimescholars.com), and evaluating the environmental impact of the new routes using metrics like atom economy and energy efficiency.

Relevant Data Tables (Illustrative):

Target CompoundSynthesis Method ExploredKey Green Chemistry Principle(s)Achieved Yield (%)Energy Consumption Reduction (%)
Potassium CitrateBiocatalytic MethodReduced hazardous substances8530
Magnesium CitrateMechanochemical SynthesisSolvent elimination9240
Ascorbic AcidGreen Extraction from Biomass hilarispublisher.comhilarispublisher.comRenewable feedstocks, greener solvents--
Citrate SaltsSynthesis using Citric Acid as Catalyst eurekaselect.comprimescholars.comCatalysis, reduced reagents--

Detailed Research Findings (Illustrative):

An enzyme-catalyzed route for potassium citrate synthesis demonstrates comparable yields to traditional methods but significantly reduces the generation of hazardous waste.

Mechanochemical synthesis of magnesium citrate dihydrate is achieved without the need for organic solvents.

Studies on the use of supercritical CO2 for extracting ascorbic acid from natural sources show promise for a more sustainable production method. hilarispublisher.comhilarispublisher.com

Citric acid is found to catalyze certain organic reactions efficiently under mild, environmentally friendly conditions. sci-hub.seeurekaselect.comprimescholars.com

Exploration of Novel Chemical Analogues and Derivatives of "this compound" Components with Enhanced Chemical Properties for Research Purposes

This research trajectory involves the design and synthesis of new chemical entities structurally related to the components of the "this compound" system (citrates, ascorbic acid) but possessing modified or enhanced chemical properties relevant to fundamental research. This is not focused on developing new products but on creating tools for chemical investigation.

Examples could include synthesizing:

Novel metal complexes of citrate with different coordination geometries or altered stability, useful for studying metal-ligand interactions or as catalysts researchgate.net.

Ascorbic acid derivatives with modified redox potentials or altered solubility characteristics, for use in studying antioxidant mechanisms or as probes in chemical reactions researchgate.net.

Citric acid analogues with altered acidity or steric properties, to investigate structure-reactivity relationships in acid-catalyzed reactions or complex formation researchgate.netnih.gov.

Derivatives of potassium or magnesium with chelating agents other than citrate, to compare their chemical behavior and complexation properties.

Research would involve synthetic organic and inorganic chemistry, spectroscopic characterization of the new compounds, and detailed studies of their chemical properties such as solubility, stability under various conditions, and reactivity in model systems.

Relevant Data Tables (Illustrative):

Parent CompoundNovel Analogue/DerivativeKey Structural ModificationModified Chemical PropertyCharacterization Methods
Citric AcidFluorinated Citric Acid AnalogueSubstitution of H with FIncreased acidityNMR, Mass Spectrometry
Ascorbic AcidAscorbyl PalmitateEsterificationIncreased lipophilicityHPLC, NMR walshmedicalmedia.com
Magnesium CitrateMagnesium-EDTA ComplexDifferent chelating ligandHigher complex stabilityUV-Vis, ESI-MS

Detailed Research Findings (Illustrative):

Synthesis of a novel fluorinated citric acid analogue is achieved, and its pKa is determined to be significantly lower than that of citric acid.

Ascorbyl palmitate, an ester derivative of ascorbic acid, exhibits enhanced stability in non-polar environments compared to ascorbic acid. walshmedicalmedia.com

Spectroscopic studies confirm the formation of a more stable complex between magnesium and EDTA compared to magnesium citrate.

Cross-Disciplinary Integration of Chemical Biology and Materials Science for Advanced Formulations and Delivery Systems (without specific applications or clinical outcomes)

This research area explores the application of principles from chemical biology and materials science to design advanced chemical formulations and delivery systems for the components of the "this compound" system, focusing purely on the chemical and material aspects rather than biological effects or clinical uses.

Chemical biology can contribute by providing insights into molecular recognition and interaction, which can inform the design of matrices or encapsulation systems that interact specifically with the components mdpi.comnih.govbroadinstitute.org. Understanding how small molecules interact with biomacromolecules (even in a simplified, non-biological context) can guide the selection and design of formulation materials.

Materials science provides the tools and techniques for creating novel materials and structures for encapsulation, controlled release, and stabilization swri.orgchronicleofaquaticscience.inmdpi.comresearchgate.netekb.eg. This could involve:

Developing micro- or nanoencapsulation strategies to protect sensitive components like ascorbic acid from degradation in the solid state or upon dissolution swri.orgchronicleofaquaticscience.inmdpi.comresearchgate.netekb.eg.

Designing novel matrix materials (e.g., polymers, inorganic frameworks) that can incorporate the components and control their release rate in a defined chemical environment mdpi.comresearchgate.net.

Investigating the solid-state properties of mixtures of the components with various excipients to understand and mitigate potential solid-state reactions nih.govresearchgate.netresearchgate.netnih.govsci-hub.se.

Exploring particle engineering techniques to control the size, shape, and surface properties of the component particles, influencing their reactivity and dissolution behavior chronicleofaquaticscience.in.

Research in this area would focus on the physicochemical characterization of the resulting formulations, including stability studies, release kinetics in various media, and analysis of the interactions between the components and the matrix materials using techniques like microscopy, diffraction, and solid-state NMR.

Relevant Data Tables (Illustrative):

Formulation ApproachEncapsulated ComponentMatrix MaterialEncapsulation Efficiency (%)Release Profile (e.g., burst, sustained)
Spray DryingAscorbic AcidMaltodextrin88Rapid release
CoacervationCitric AcidGelatin-Acacia95pH-dependent release
Hot-melt ExtrusionMagnesium CitratePolymer Blend-Sustained release

Detailed Research Findings (Illustrative):

Microencapsulation of ascorbic acid using a specific polymer matrix significantly improves its stability in the presence of moisture compared to the unencapsulated form. mdpi.comekb.eg

Studies on co-milling of citric acid with certain solid excipients show that particle size reduction and intimate contact can influence solid-state reactivity. researchgate.net

Novel polymeric matrices are developed that demonstrate controlled release of magnesium citrate in simulated gastric fluid. mdpi.comresearchgate.net

Q & A

Q. What protocols ensure ethical rigor in this compound studies involving human-derived samples?

  • Answer : Adhere to IRB-approved protocols for informed consent and data anonymization. Use blinded analysis for subjective endpoints (e.g., symptom scoring). Archive raw data in FAIR-compliant repositories (e.g., Zenodo) with unique DOIs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.